5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine
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Overview
Description
5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a methoxyphenyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-fluoropyrimidine, which is then reacted with 2-methoxy-2-(2-methoxyphenyl)ethylamine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product . The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Ethanol, dimethylformamide (DMF)
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine.
5-Fluoro-2-methoxy-4(1H)pyrimidinone: Another fluorinated pyrimidine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of fluorine and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-19-12-6-4-3-5-11(12)13(20-2)9-18-14-16-7-10(15)8-17-14/h3-8,13H,9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDJDQHANNRKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC2=NC=C(C=N2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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